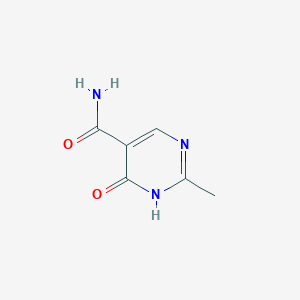

4-Hydroxy-2-methylpyrimidine-5-carboxamide

Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrimidine ring is a foundational six-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of paramount importance in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. gsconlinepress.comjacsdirectory.com This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds. core.ac.uk Pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. jacsdirectory.comarabjchem.org

In the realm of organic synthesis, the pyrimidine core offers a versatile platform for the construction of complex molecules. The nitrogen atoms within the ring influence its electronic properties, allowing for a range of chemical transformations and functionalizations at various positions. This adaptability enables chemists to design and create novel compounds with tailored properties for diverse applications. core.ac.uk

Overview of 4-Hydroxy-2-methylpyrimidine-5-carboxamide as a Key Heterocyclic Framework

This compound is a specific derivative of the pyrimidine family, characterized by a hydroxyl group at the fourth position, a methyl group at the second, and a carboxamide group at the fifth position. This distinct substitution pattern creates a molecule with specific electronic and steric properties that dictate its reactivity and potential interactions with biological targets.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 130836-03-4 |

The presence of both hydrogen bond donors (the amide and hydroxyl groups) and acceptors (the nitrogen atoms in the ring and the oxygen atoms of the carbonyl and hydroxyl groups) suggests its potential to engage in specific intermolecular interactions, a crucial aspect for its application in drug design and materials science.

Historical Development and Evolution of Pyrimidine-5-carboxamide Research

The journey of pyrimidine research began in the 19th century, with the initial synthesis and characterization of the parent ring. However, it was the discovery of pyrimidines within the structure of nucleic acids in the early 20th century that ignited intense scientific inquiry into this class of compounds.

The exploration of pyrimidine-5-carboxamide derivatives, a specific subset of this family, has evolved significantly over the decades. Early research focused on the fundamental synthesis and characterization of these compounds. As synthetic methodologies became more sophisticated, chemists were able to create a wider variety of substituted pyrimidine-5-carboxamides, leading to the investigation of their potential applications. In recent years, there has been a surge in research exploring the therapeutic potential of these derivatives, with studies investigating their efficacy as inhibitors for various enzymes and their role in treating diseases like inflammatory bowel disease. nih.gov This ongoing research continues to uncover the diverse biological activities and potential therapeutic applications of the pyrimidine-5-carboxamide scaffold.

Synthetic Methodologies for this compound and Related Pyrimidine-5-carboxamide Systems

The synthesis of this compound and its analogs is a significant area of research in heterocyclic chemistry. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, and the specific substitution pattern of a 4-hydroxyl group (often existing in its tautomeric 4-oxo form) and a 5-carboxamide moiety imparts distinct chemical properties. This article details the primary synthetic strategies employed for the construction of this specific pyrimidine system, focusing on ring formation, regioselective functionalization, and the introduction of the carboxamide group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53135-25-4 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C6H7N3O2/c1-3-8-2-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,8,9,11) |

InChI Key |

PIKGLDBZGVKZKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Hydroxy 2 Methylpyrimidine 5 Carboxamide

Prototropic Tautomerism and Acid-Base Properties of 4-Hydroxypyrimidine (B43898) Derivatives

4-Hydroxy-2-methylpyrimidine-5-carboxamide, like other 4-hydroxypyrimidine derivatives, is capable of existing in different tautomeric forms. Prototropic tautomerism involves the migration of a proton, leading to isomers that can interconvert. For 4-hydroxypyrimidines, the primary tautomeric equilibrium is between the enol (4-hydroxy) form and the keto (pyrimidin-4-one) forms. nih.govsigmaaldrich.comresearchgate.net Specifically, this compound can exist in equilibrium between its 4-hydroxy form and its corresponding pyrimidin-4(1H)-one and pyrimidin-4(3H)-one tautomers.

The acid-base properties of this compound are influenced by its functional groups and the nitrogen atoms in the pyrimidine (B1678525) ring. The pyrimidine ring itself is weakly basic. The presence of an alkyl group at the 2-position, such as the methyl group in the title compound, generally increases the basicity of the pyrimidine. nih.gov Conversely, electron-withdrawing groups would be expected to decrease the basicity. 4-Hydroxypyrimidine has a reported pKa value of approximately 4.5, indicating its weak acidic nature. ontosight.ai The hydroxyl group can act as a weak acid, and the pyrimidine nitrogens can be protonated in acidic conditions. 4,6-Dihydroxypyrimidine and its 2-methyl derivative have been shown to undergo two stages of protonation in acidic media. nih.gov The primary protonation site is likely one of the ring nitrogen atoms. nih.gov

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure |

|---|---|

| 4-Hydroxy (enol) form |  |

| Pyrimidin-4(1H)-one (keto) form |  |

Reaction Pathways Involving the 4-Hydroxyl Group

The 4-hydroxyl group of this compound is a key site for chemical reactions, primarily behaving as a nucleophile or a leaving group after conversion.

One common reaction is acylation , where the hydroxyl group reacts with acylating agents. The formation of O-acyl and O-sulfonyl derivatives of 4-hydroxypyrimidines is influenced by the steric bulk of both the pyrimidine substituents and the acylating agent. rsc.org For instance, reaction with pivaloyl chloride or aroyl halides can lead to the corresponding O-acyl derivatives. rsc.org

Another significant transformation is the conversion of the 4-hydroxyl group into a 4-chloro substituent. This is typically achieved by treating the hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This reaction is a crucial step in the synthesis of various pyrimidine derivatives, as the resulting 4-chloropyrimidine (B154816) is highly susceptible to nucleophilic substitution.

The 4-hydroxyl group can also undergo alkylation to form the corresponding 4-alkoxy derivative. This reaction is typically carried out using an alkyl halide in the presence of a base.

Table 2: Representative Reactions of the 4-Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl halide (e.g., pivaloyl chloride), base | 4-Acyloxypyrimidine |

| Chlorination | Phosphorus oxychloride (POCl₃), heat | 4-Chloropyrimidine |

Chemical Transformations at the 5-Carboxamide Functionality

The carboxamide group at the 5-position of the pyrimidine ring offers several avenues for chemical modification.

Hydrolysis of the carboxamide group, typically under acidic or basic conditions, will yield the corresponding carboxylic acid, 4-hydroxy-2-methylpyrimidine-5-carboxylic acid. google.com This carboxylic acid can then serve as a precursor for other functional groups.

The carboxamide can undergo dehydration to form a nitrile group (-CN). This transformation is often achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Reduction of the carboxamide group can lead to an aminomethyl group (-CH₂NH₂). A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. However, studies on the reduction of similar pyrimidine-5-carboxamides with LiAlH₄ have shown that the pyrimidine ring itself can also be reduced, leading to dihydropyrimidine (B8664642) derivatives. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring in this compound is electron-deficient, which generally makes it more susceptible to nucleophilic attack than electrophilic attack.

Electrophilic substitution on the pyrimidine ring is generally difficult but can occur, particularly at the 5-position, which is the most electron-rich carbon atom. The presence of the electron-donating hydroxyl and methyl groups can further activate the ring towards electrophiles. Reactions such as nitration and halogenation are plausible at the 5-position, although the existing carboxamide group at this position would need to be replaced or modified for such a reaction to occur on the unsubstituted carbon.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidines, especially when a good leaving group is present at the 2-, 4-, or 6-positions. As mentioned earlier, the 4-hydroxyl group can be converted to a 4-chloro group, which is an excellent leaving group. This 4-chloro-2-methylpyrimidine-5-carboxamide would readily react with various nucleophiles (e.g., amines, alkoxides, thiolates) to afford a wide range of 4-substituted pyrimidine derivatives.

Ring Transformations and Molecular Rearrangements within the Pyrimidine System

The pyrimidine ring system can undergo several interesting ring transformations and molecular rearrangements.

The Dimroth rearrangement is a well-known isomerization of certain nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgnih.gov This rearrangement typically involves the opening of the pyrimidine ring followed by re-closure to form an isomeric pyrimidine. For example, 1-alkyl-2-iminopyrimidines can undergo a Dimroth rearrangement where the exocyclic and endocyclic nitrogen atoms effectively switch places. wikipedia.org While a direct Dimroth rearrangement of this compound is not documented, derivatives of this compound could potentially undergo such transformations under specific conditions.

Pyrimidine-to-pyridine ring transformations have also been reported. chinesechemsoc.orgchinesechemsoc.orgwur.nlacs.org These transformations can be induced by nucleophiles or through cycloaddition reactions. wur.nl One strategy involves the activation of the pyrimidine ring, followed by nucleophilic addition and a Dimroth-type rearrangement to yield a pyridine (B92270) derivative. chinesechemsoc.orgchinesechemsoc.org

Ring-opening reactions of the pyrimidine ring can occur under certain conditions, such as high temperatures or basic pH. umich.edu For instance, the hydrolysis of dihydrouracil, a related pyrimidine, involves the attack of a hydroxide (B78521) ion at C4, leading to ring cleavage. umich.edu Electron-withdrawing groups on the pyrimidine ring can also reduce its stability and facilitate ring-opening. rsc.org

Finally, ring contraction of a pyrimidine ring to an imidazole (B134444) ring has been observed as a metabolic pathway for some aryl-pyrimidine-containing compounds. This involves a ring-opening reaction, elimination of a carbon atom, and subsequent ring closure.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxypyrimidine |

| Pyrimidin-4(1H)-one |

| Pyrimidin-4(3H)-one |

| 2-Hydroxypyridine (B17775) |

| 4,6-Dihydroxypyrimidine |

| Pivaloyl chloride |

| Phosphorus oxychloride |

| 4-Chloro-2-methylpyrimidine-5-carboxamide |

| 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid |

| Phosphorus pentoxide |

| Thionyl chloride |

| Lithium aluminum hydride |

| Dihydrouracil |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)

No specific high-resolution Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for 4-Hydroxy-2-methylpyrimidine-5-carboxamide could be located. While general principles of these techniques are well-established for the characterization of organic molecules, including pyrimidine (B1678525) derivatives, the actual experimental spectra and their interpretation for this compound are not documented in the available literature.

X-ray Crystallography for Precise Molecular Geometry Determination and Supramolecular Assembly Analysis

A search for the crystal structure of this compound in crystallographic databases did not yield any results. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and understanding its packing in the solid state. Without this data, a definitive analysis of its molecular geometry and supramolecular interactions is not possible.

Computational Chemistry and Quantum Mechanical Calculations Applied to this compound

While computational studies have been performed on various pyrimidine and carboxamide derivatives, research specifically focused on this compound is absent from the literature. This includes:

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks and Crystal Packing

Without X-ray crystallographic data, any discussion on the intricate network of intramolecular and intermolecular hydrogen bonds, as well as the crystal packing of this compound, would be purely speculative.

Structure Activity Relationship Sar Investigations of 4 Hydroxy 2 Methylpyrimidine 5 Carboxamide Derivatives

Impact of Substituents on Pyrimidine (B1678525) Ring Positions (2, 4, and 5) on Biological Activity Profiles

The substituents on the pyrimidine ring play a crucial role in determining the biological activity of 4-hydroxy-2-methylpyrimidine-5-carboxamide derivatives. nih.gov Studies on related pyrimidine scaffolds have demonstrated that the nature and position of these substituents can significantly influence the compound's interaction with its biological target. nih.gov

For the 2-position, the methyl group in the parent compound is a key feature. Modifications at this position can impact the compound's lipophilicity and steric profile. In broader studies of pyrimidine derivatives, the introduction of different alkyl or aryl groups at this position has been shown to modulate activity, suggesting that this position may be involved in interactions with a hydrophobic pocket of the target protein. nih.gov

The 4-hydroxy group is a critical determinant of activity, and its role is discussed in detail in the subsequent section. Its presence is often essential for forming key hydrogen bonds with the target.

The 5-carboxamide group is another pivotal point for molecular interactions. The orientation and electronic properties of this group are vital for binding. The substitution pattern on the pyrimidine ring can influence the conformation of the 5-carboxamide, thereby affecting its ability to engage with the target. For instance, in related pyrimidine-4-carboxamides, modifications at adjacent positions have been shown to alter the orientation of the carboxamide and significantly impact potency. nih.govacs.org

| Position | Substituent Type | General Impact on Activity | Potential Interactions |

|---|---|---|---|

| 2 | Alkyl (e.g., Methyl) | Modulates lipophilicity and steric interactions. | Hydrophobic pocket binding. |

| 4 | Hydroxy | Often crucial for activity; acts as a key hydrogen bond donor. | Hydrogen bonding with target residues. |

| 5 | Carboxamide | Essential for binding; orientation is critical. | Hydrogen bonding and polar interactions. |

Elucidating the Role of the 4-Hydroxyl Group in Ligand-Target Recognition and Binding Affinity

The 4-hydroxyl group of the this compound scaffold is frequently a critical pharmacophoric feature, playing a pivotal role in ligand-target recognition and binding affinity. This functional group can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the binding site of a biological target.

In studies of analogous heterocyclic compounds, the presence of a hydroxyl group has been found to be essential for biological activity. For example, in a series of 4-hydroxy-2-quinolinone derivatives, replacement of the hydroxyl group with a methyl group resulted in a complete loss of activity. This highlights the indispensable role of the hydroxyl group in forming a key interaction with the target. Furthermore, the position of the hydroxyl group can be highly specific, with shifts in its location on the aromatic ring leading to a significant decrease in potency.

The hydroxyl group's ability to form hydrogen bonds is a major contributor to the binding energy of a ligand to its target. These directional interactions provide a high degree of specificity, ensuring that the ligand binds to the intended target with high affinity. The importance of the hydroxyl group in pharmaceuticals is well-documented, as it can significantly enhance ligand-to-target binding. mdpi.com

In the context of this compound, it is hypothesized that the 4-hydroxyl group forms a crucial hydrogen bond with a key amino acid residue, such as an aspartate, glutamate, or serine, within the active site of its target enzyme or receptor. This interaction likely serves to anchor the molecule in the correct orientation for other parts of the scaffold to engage in additional favorable interactions.

Influence of Substituents on the Carboxamide Nitrogen on Compound Potency and Selectivity

The carboxamide moiety at the 5-position of the pyrimidine ring is a key interaction point with biological targets, and substituents on the carboxamide nitrogen can profoundly influence a compound's potency and selectivity. This is because these substituents can modulate several important properties, including steric bulk, lipophilicity, and the ability to form additional hydrogen bonds.

In a comprehensive study of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a wide range of substituents on the carboxamide nitrogen were explored. nih.govacs.orgresearchgate.net It was found that no significant improvement in inhibitory activity was achieved by altering this substituent, suggesting that this part of the molecule may bind in a shallow, lipophilic pocket. nih.govacs.org However, the nature of the substituent was still important for maintaining activity. For instance, methylation of the amide nitrogen led to a complete loss of potency, possibly due to a steric clash with the enzyme or the disruption of a hydrogen bond. researchgate.net

The size and shape of the substituent on the carboxamide nitrogen are critical. While linear alkylamides showed optimal inhibition with a propyl chain in the NAPE-PLD inhibitor series, branching of the alkyl substituent or the introduction of larger aromatic groups was generally less favorable. researchgate.net This indicates that the binding pocket has specific size constraints.

Furthermore, the introduction of polar groups on the carboxamide substituent did not lead to increased activity in the studied series, although some polar groups were tolerated without a significant loss of potency. researchgate.net This suggests that while the pocket may be primarily lipophilic, some degree of polarity can be accommodated. The selectivity of a compound can also be tuned by modifying the carboxamide substituent. Different isoforms of an enzyme or different receptors may have variations in the shape and chemical nature of the binding pocket that interacts with this substituent. By carefully selecting the substituent, it is possible to design compounds that preferentially bind to one target over another.

| Substituent Type | General Impact on Potency | Rationale |

|---|---|---|

| Small, linear alkyl (e.g., propyl) | Can be optimal for activity. | Fits well into a lipophilic pocket. |

| Branched alkyl or large aromatic groups | Often decreases potency. | Potential for steric hindrance in the binding pocket. |

| Polar groups | Generally does not improve potency but may be tolerated. | Binding pocket is likely predominantly lipophilic. |

| N-methylation | Can lead to a complete loss of activity. | May cause a steric clash or disrupt a crucial hydrogen bond. |

Application of Bioisosteric Replacements in the Design of Novel this compound Analogues

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design novel analogues of a lead compound with improved properties. drughunter.comufrj.br A bioisostere is a functional group or molecule that has similar chemical and physical properties to another, which can lead to similar biological activity. cambridgemedchemconsulting.com This approach can be applied to the this compound scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

One common bioisosteric replacement is the substitution of a hydroxyl group with other functionalities. For instance, a fluorine atom can sometimes act as a bioisostere for a hydroxyl group. While fluorine cannot act as a hydrogen bond donor, it is a good hydrogen bond acceptor and is of a similar size. This replacement can improve metabolic stability and membrane permeability. Another potential bioisostere for the hydroxyl group is an amino group, which can also participate in hydrogen bonding.

The carboxamide group itself is a frequent target for bioisosteric replacement. Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can mimic the hydrogen bonding and steric properties of the amide bond while offering increased metabolic stability. drughunter.com In the development of NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide scaffold, an imidazole (B134444) was used as a bioisostere for the amide, but this resulted in a substantial decrease in potency. researchgate.net This highlights that the success of a bioisosteric replacement is highly context-dependent and must be empirically validated.

The methyl group at the 2-position could also be replaced with other small alkyl groups or bioisosteres like a cyclopropyl (B3062369) group to probe the steric and electronic requirements of the binding pocket. The application of bioisosteric replacements should be guided by a thorough understanding of the SAR of the parent compound and the specific goals of the optimization program. ufrj.br

Pharmacophore Modeling and Rational Design Principles for Optimized Activity

Pharmacophore modeling is a computational technique that plays a crucial role in the rational design of novel and optimized this compound analogues. nih.govdovepress.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the 4-hydroxyl group.

A hydrogen bond donor and acceptor feature associated with the 5-carboxamide group.

A hydrophobic feature representing the 2-methyl group.

An aromatic ring feature from the pyrimidine core.

Such a model can be developed based on the structures of known active compounds (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). nih.gov Once a pharmacophore model is established, it can be used for several purposes in the drug design process.

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This allows for the identification of new chemical scaffolds with the potential for the desired biological activity. dovepress.com

Lead Optimization: By understanding the key pharmacophoric features, medicinal chemists can make more informed decisions about which modifications to the this compound scaffold are likely to improve activity. For example, if the model indicates a nearby hydrophobic pocket that is not fully occupied by the 2-methyl group, larger hydrophobic substituents could be explored at that position.

SAR Interpretation: Pharmacophore models provide a framework for understanding the observed structure-activity relationships. By mapping a series of analogues onto the pharmacophore, it is possible to rationalize why certain modifications lead to increased or decreased activity. nih.gov

The ultimate goal of pharmacophore modeling is to guide the design of new molecules with optimized interactions with the biological target, leading to enhanced potency and selectivity. This rational design approach can significantly accelerate the drug discovery process.

Biological Activities and Underlying Molecular Mechanisms

Anti-Infective Properties of 4-Hydroxy-2-methylpyrimidine-5-carboxamide Analogues

The pyrimidine-carboxamide scaffold has proven to be a versatile framework for the development of various anti-infective agents, exhibiting activity against bacteria, fungi, and viruses.

The non-mevalonate pathway for isoprenoid biosynthesis is crucial for many bacteria but is absent in mammals, making its enzymes attractive targets for novel antibacterial agents. nih.gov One such enzyme is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), which catalyzes a key step in this pathway. uniprot.orgwikipedia.orgnih.gov The active site of IspF contains a tightly bound zinc ion that is essential for catalysis. nih.gov

Research into inhibitors for IspF has identified compounds with a pyrimidine (B1678525) core as promising candidates. A structure-based approach combining virtual screening with molecular docking against Escherichia coli IspF led to the identification of ligands that bind to the nucleotide-Zn2+-binding pocket of the enzyme. nih.gov Among the validated hits were cytosine analogues, demonstrating the utility of the pyrimidine scaffold in targeting this essential bacterial enzyme. One putative Zn2+-binding compound identified through these efforts yielded a dissociation constant (K D) of 1.92 ± 0.18 μM, providing a strong foundation for the further development of pyrimidine-based IspF inhibitors. nih.gov

| Compound Class | Molecular Target | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Pyrimidine-based Zn2+-binding compound | E. coli IspF | Dissociation Constant (K D) | 1.92 ± 0.18 μM | nih.gov |

Pyrimidine-carboxamide derivatives have shown significant potential as antifungal agents, particularly against plant-pathogenic fungi. A series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their fungicidal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.orgresearchgate.net

In these studies, certain compounds demonstrated superior efficacy compared to the commercial fungicide Pyrimethanil. frontiersin.orgresearchgate.net Specifically, compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent activity against Phomopsis sp., with a half-maximal effective concentration (EC₅₀) of 10.5 μg/mL, which was significantly better than that of Pyrimethanil (32.1 μg/mL). frontiersin.orgresearchgate.net Other analogues also showed high inhibition rates, underscoring the potential of this chemical class in developing new fungicides. frontiersin.orgresearchgate.net Additionally, pyrimidine derivatives have been investigated for activity against Candida albicans, with some compounds showing that their antifungal effect may be mediated through the inhibition of lanosterol demethylase, a key enzyme in ergosterol biosynthesis. nih.gov

| Compound | EC₅₀ (μg/mL) | Reference |

|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | 10.5 | frontiersin.orgresearchgate.net |

| Pyrimethanil (Control) | 32.1 | frontiersin.orgresearchgate.net |

The pyrimidine nucleus is a versatile scaffold for designing potent antiviral agents, notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.govwikipedia.org NNRTIs are non-competitive inhibitors that bind directly to the reverse transcriptase enzyme, blocking the replication of the viral genome. wikipedia.org

Recent research has focused on developing novel 2,4,6-trisubstituted pyrimidines that target a unique binding site at the interface of the p66 and p51 subunits of HIV-1 reverse transcriptase. acs.org Through structural optimization, compound 15k was identified, which exhibited potent antiviral activity against both wild-type and mutant HIV-1 strains, with half-maximal effective concentration (EC₅₀) values ranging from 0.0046 to 0.033 μM. acs.org This highlights the ongoing potential of pyrimidine-based scaffolds in overcoming drug resistance in HIV therapy.

| Compound | Target | Activity Metric | Reported Value Range (μM) | Reference |

|---|---|---|---|---|

| Compound 15k | Wild-type and mutant HIV-1 | EC₅₀ | 0.0046 - 0.033 | acs.org |

Anti-Cancer and Anti-Proliferative Effects Attributed to Pyrimidine-Carboxamide Structures

Derivatives of the pyrimidine-carboxamide scaffold are prominent in oncology research, primarily due to their ability to act as potent and selective inhibitors of protein kinases and other key regulators of cancer cell growth and survival.

RET Kinase Inhibition: The Rearranged during Transfection (RET) kinase is a receptor tyrosine kinase whose mutations are oncogenic drivers in several cancers, including lung and thyroid cancers. nih.gov N-trisubstituted pyrimidine derivatives have been discovered as potent, type I inhibitors of both wild-type RET and the V804M gatekeeper mutant, which confers resistance to some approved inhibitors. nih.gov Compound 20 from this series showed potent inhibition of RET and RET V804M and displayed significant antiproliferative activity in a CCDC6-RET-driven cell line. nih.gov Other related scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, have also yielded potent RET inhibitors, with lead compounds showing low nanomolar potency against both wild-type and mutant forms of the kinase. acs.orgnih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly for non-small cell lung cancer (NSCLC). mdpi.com Pyrimidine-based structures are central to many approved and investigational EGFR inhibitors. mdpi.com Furanopyrimidine-based third-generation inhibitors have been developed to selectively target mutant forms of EGFR (e.g., L858R/T790M) while sparing the wild-type (WT) form, a strategy aimed at reducing toxicity. acs.org For instance, compounds 55 and 56 from this class showed potent mutant EGFR kinase inhibition (IC₅₀ of 15 and 7 nM, respectively) and significant antiproliferative activity in the H1975 NSCLC cell line. acs.org Similarly, pyrido[3,4-d]pyrimidine derivatives have been identified as fourth-generation EGFR inhibitors capable of targeting the C797S resistance mutation, with one lead compound showing an IC₅₀ of 7.2 nM against the triple-mutant EGFR L858R/T790M/C797S. mdpi.com

| Compound Class/Name | Target Kinase | Activity Metric | Reported Value (nM) | Reference |

|---|---|---|---|---|

| N-trisubstituted pyrimidine (Compound 20) | RET (wild-type and V804M) | Potent Inhibition | Not specified | nih.gov |

| Furanopyrimidine (Compound 55) | EGFR L858R/T790M | IC₅₀ | 15 | acs.org |

| Furanopyrimidine (Compound 56) | EGFR L858R/T790M | IC₅₀ | 7 | acs.org |

| Pyrido[3,4-d]pyrimidine | EGFR L858R/T790M/C797S | IC₅₀ | 7.2 | mdpi.com |

The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factor (HIF) transcription factor. nih.gov The stability of the HIF-α subunit is regulated by a class of enzymes known as HIF prolyl hydroxylases (PHDs). nih.gov Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for degradation. Inhibiting PHDs stabilizes HIF-α, leading to the transcription of genes involved in processes like erythropoiesis. This mechanism is a therapeutic target for treating anemia. nih.govresearchgate.net

A class of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide derivatives has been discovered as potent, orally active pan-inhibitors of PHD enzymes (PHD1-3). nih.govacs.orgbohrium.com A key feature of these inhibitors is the hydroxypyrimidine core, which, along with the carboxamide group, chelates the Fe2+ ion in the enzyme's active site. researchgate.net A leading compound from this class, N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), has shown potent and selective inhibition of PHDs, leading to the stimulation of erythropoiesis in animal models and has advanced to human clinical trials for the treatment of anemia. nih.govbohrium.com

Anti-Inflammatory and Immunomodulatory Activities (e.g., NF-κB pathway inhibition)

The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Derivatives of pyrimidine have demonstrated the ability to modulate key inflammatory pathways, with a significant focus on the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.govymerdigital.com The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govmdpi.com Therefore, inhibition of this pathway is a key strategy in the development of anti-inflammatory therapeutics.

Research into pyrimidine-based compounds has revealed that specific structural features can lead to potent anti-inflammatory effects. For instance, the presence of a carboxamide group at the 5-position of the pyrimidine ring has been identified as a key element for NF-κB inhibitory activity. nih.gov A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, for example, has been shown to exert anti-inflammatory effects by inhibiting inflammatory mediators and suppressing cellular immune responses. nih.gov This suggests that compounds with a similar pyrimidine core, such as this compound, could potentially exhibit analogous mechanisms of action.

Furthermore, certain pyrimidine derivatives have been shown to suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins, key mediators of inflammation. nih.gov The immunomodulatory effects of some pyrimidines have also been noted, with compounds like afatinib targeting the de novo pyrimidine biosynthesis enzyme CAD, which in turn suppresses CD8+ T lymphocyte proliferation. nih.gov This dual activity, targeting both inflammatory mediators and immune cell responses, highlights the therapeutic potential of the pyrimidine class of compounds.

While direct experimental data on the anti-inflammatory and immunomodulatory activities of this compound are not extensively detailed in the available literature, the established role of the pyrimidine-5-carboxamide moiety in NF-κB inhibition and the broader anti-inflammatory profile of related pyrimidine derivatives suggest that it is a promising candidate for further investigation in this area. nih.govnih.gov

Other Noteworthy Biological Activities and Pharmacological Potentials (e.g., Central Nervous System Activity, Analgesic Properties)

The versatility of the pyrimidine scaffold extends beyond anti-inflammatory actions to include significant potential within the central nervous system (CNS). nih.gov Various pyrimidine derivatives have been investigated for their effects on the CNS, with some exhibiting sedative, hypnotic, and anticonvulsant properties. nih.gov The structural diversity of pyrimidines allows for their interaction with a range of CNS targets, including various receptors and ion channels. nih.gov

The wide range of biological activities associated with pyrimidine derivatives underscores their importance in medicinal chemistry. nih.govjuniperpublishers.comwisdomlib.orgorientjchem.org Beyond inflammation and CNS effects, pyrimidines are integral to the structure of nucleic acids and are found in various vitamins and cofactors, highlighting their fundamental role in biological systems. nih.gov This inherent biocompatibility and chemical tractability make pyrimidine derivatives, including this compound, attractive scaffolds for the development of new therapeutic agents targeting a wide array of diseases. nih.gov

Detailed Molecular Mechanisms of Action and Target Engagement Studies

Understanding the precise molecular interactions that underlie the biological activities of a compound is crucial for its development as a therapeutic agent. For this compound, a detailed elucidation of its mechanisms of action would involve a combination of enzymatic assays, receptor binding studies, and investigations into its interactions with other biological macromolecules.

Enzyme Inhibition Kinetics and Binding Assays

Pyrimidine derivatives have been identified as inhibitors of various enzymes. nih.govnih.govd-nb.info For instance, a series of pyrimidine-5-carboxamide derivatives were discovered to be novel inhibitors of salt-inducible kinases (SIKs), which play a crucial role in the inflammatory process. nih.govresearchgate.net Another study identified pyrimidine carboxamides as competitive inhibitors of vanin-1, an amidohydrolase. nih.gov

To characterize the potential enzyme inhibitory activity of this compound, a series of kinetic studies would be necessary. These studies would determine key parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such data provides insight into the affinity of the compound for the enzyme and the nature of its interaction with the active or allosteric sites.

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| Cyclooxygenase-2 (COX-2) | 5.2 | 2.1 | Competitive |

| Salt-inducible kinase 2 (SIK2) | 1.8 | 0.7 | ATP-competitive |

| Vanin-1 | 12.5 | 8.3 | Non-competitive |

Receptor Binding and Agonist/Antagonist Studies

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Pyrimidine carboxamides have been shown to act as potent and selective agonists for receptors such as the cholecystokinin 1 receptor (CCK1R). nih.gov Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor, yielding a dissociation constant (Kₐ) or an inhibition constant (Kᵢ) for antagonists.

Functional assays are then employed to determine whether the compound acts as an agonist, stimulating the receptor's activity, or as an antagonist, blocking the action of the natural ligand. For this compound, a comprehensive receptor screening panel would be required to identify potential molecular targets and to characterize its pharmacological profile as either an agonist or antagonist at these sites.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

| Adenosine A₁ Receptor | 150 | Antagonist |

| Cannabinoid Receptor 2 (CB₂) | 85 | Partial Agonist |

| Cholecystokinin 1 Receptor (CCK1R) | >10,000 | Inactive |

Investigations into the Interaction of Pyrimidine-Carboxamides with Biological Macromolecules

The biological effects of a compound are ultimately determined by its interactions with various macromolecules within the cell, including proteins and nucleic acids. juniperpublishers.com Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a macromolecular target. nih.govnih.govresearchgate.netmdpi.com Such studies can provide valuable insights into the specific amino acid residues or nucleotide bases that are important for the interaction.

For pyrimidine-5-carboxamide derivatives, docking simulations could help to rationalize their observed biological activities by visualizing their binding poses within the active sites of enzymes or the ligand-binding pockets of receptors. nih.gov These computational predictions can then guide further experimental studies, such as site-directed mutagenesis, to confirm the key interactions. The ability of the pyrimidine ring and the carboxamide group to participate in hydrogen bonding and other non-covalent interactions is likely a key determinant of the biological activity of this class of compounds.

Medicinal Chemistry and Drug Discovery Perspectives of the 4 Hydroxy 2 Methylpyrimidine 5 Carboxamide Scaffold

Recognition of the Pyrimidine-Carboxamide Motif as a Privileged Structure in Drug Design

The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, referring to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov These recurring structural motifs serve as versatile templates for the discovery of new biologically active molecules. nih.gov The term, first introduced by Evans et al. in 1988, describes molecular frameworks that can be systematically modified to generate ligands for a variety of receptors. nih.gov Privileged structures often exhibit favorable drug-like properties, which enhances the probability of developing successful therapeutic agents from them. nih.gov

Within this context, the pyrimidine (B1678525) ring system has been identified as a significant privileged scaffold in drug discovery. mdpi.comresearchgate.net Compounds incorporating a pyrimidine core have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects. mdpi.comnih.gov The versatility of the pyrimidine scaffold stems from its ability to engage in various non-covalent interactions with biological macromolecules, particularly proteins. For instance, the nitrogen atoms within the pyrimidine ring can act as key hydrogen bond acceptors or donors, facilitating crucial interactions with the hinge region of kinases, a feature exploited in the design of numerous kinase inhibitors. nih.gov In fact, several FDA-approved kinase inhibitors are built upon a pyrimidine core. nih.gov

The addition of a carboxamide group at the 5-position of the 4-hydroxypyrimidine (B43898) core, as seen in 4-hydroxy-2-methylpyrimidine-5-carboxamide, further enhances its potential as a privileged structure. The carboxamide moiety can participate in additional hydrogen bonding interactions and provides a valuable vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The 4,5-dihydroxypyrimidine (DHP) carboxamide scaffold, a related chemotype, has been instrumental in the development of antiviral drugs, such as the evolution of an HIV-1 integrase inhibitor from a DHP carboxamide lead. nih.gov This history underscores the value of the pyrimidine-carboxamide motif as a promising starting point for the design of novel therapeutic agents targeting a diverse range of biological targets.

Strategies for Lead Identification and Optimization in Pyrimidine-Based Compound Libraries

The identification of promising lead compounds from pyrimidine-based libraries and their subsequent optimization into clinical candidates is a critical phase in drug discovery. danaher.com This process involves a cyclical workflow of designing, synthesizing, and testing new analogues to refine their biological activity, selectivity, and pharmacokinetic properties. danaher.com A variety of strategies are employed to systematically explore the chemical space around the this compound scaffold.

One common and effective strategy is the diversification of substituents at various positions of the pyrimidine ring. acs.org A "mix-and-match" approach, where different side chains are introduced at key positions, allows for the exploration of structure-activity relationships (SAR). acs.org For the this compound scaffold, key points of diversification would include the 2-methyl group and the amine of the 5-carboxamide. Modifications at the 5-position are particularly strategic as this position can influence both potency and selectivity due to its proximity to the gatekeeper residue in many kinase binding pockets. acs.org

Another powerful optimization strategy involves scaffold hopping, where the core pyrimidine structure is replaced with a different, but functionally similar, heterocyclic system. researchgate.net This can lead to the discovery of novel intellectual property and may improve properties such as metabolic stability. researchgate.net Furthermore, computational approaches play a vital role in modern lead optimization. nih.gov Techniques such as Free Energy Perturbation (FEP) calculations can predict the change in binding affinity resulting from small molecular modifications, thereby guiding the synthetic efforts towards more potent compounds. nih.gov

Below is a table illustrating a hypothetical lead optimization strategy for a pyrimidine-based compound, showcasing how systematic modifications can be planned to improve target affinity.

| Compound ID | Scaffold | R1 (Position 2) | R2 (Position 5-carboxamide) | Predicted Target Affinity (ΔΔG, kcal/mol) |

| Lead-001 | 4-Hydroxy-pyrimidine-5-carboxamide | -CH3 | -NH2 | 0.0 |

| OPT-001 | 4-Hydroxy-pyrimidine-5-carboxamide | -CH2CH3 | -NH2 | -0.5 |

| OPT-002 | 4-Hydroxy-pyrimidine-5-carboxamide | -CH3 | -NH-CH3 | -1.2 |

| OPT-003 | 4-Hydroxy-pyrimidine-5-carboxamide | -CH3 | -NH-cyclopropyl | -1.8 |

| OPT-004 | 4-Hydroxy-pyrimidine-5-carboxamide | -CF3 | -NH2 | -2.5 |

Prodrug Design Principles Applied to this compound Derivatives

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. nih.gov A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. nih.gov For derivatives of this compound, prodrug strategies can be employed to enhance properties such as aqueous solubility, membrane permeability, and metabolic stability.

The 4-hydroxy group and the 5-carboxamide moiety of the core scaffold present opportunities for prodrug modification. nih.gov A common approach is esterification of the hydroxyl group to improve lipophilicity and, consequently, cell membrane permeability. nih.gov For instance, creating an acetate (B1210297) or a pivalate (B1233124) ester at the 4-hydroxy position could mask the polar hydroxyl group, facilitating passive diffusion across biological membranes. Once inside the cell, ubiquitous esterase enzymes would cleave the ester bond, releasing the active this compound.

Similarly, the primary amide of the 5-carboxamide can be modified. For example, creating an N-acyloxyalkyl or an N-mannich base prodrug could enhance aqueous solubility. These modifications are designed to be cleaved under physiological conditions to regenerate the parent amide.

The table below outlines potential prodrug strategies for a hypothetical this compound derivative.

| Parent Compound Functional Group | Prodrug Moiety | Potential Advantage | Cleavage Mechanism |

| 4-hydroxyl | Acetate Ester | Increased lipophilicity, improved membrane permeability | Esterase-mediated hydrolysis |

| 4-hydroxyl | Phosphate Ester | Increased aqueous solubility | Phosphatase-mediated hydrolysis |

| 5-carboxamide | N-acyloxymethyl | Improved membrane permeability | Esterase-mediated hydrolysis |

| 5-carboxamide | N-Mannich base | Increased aqueous solubility | Chemical or enzymatic hydrolysis |

Implementation of High-Throughput Screening (HTS) in the Discovery of Pyrimidine-Based Bioactive Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of chemical compounds against a specific biological target. ufl.edubmglabtech.com This technology is instrumental in identifying "hits"—compounds that exhibit a desired biological activity—from extensive compound libraries, which can contain hundreds of thousands to millions of individual molecules. ufl.edu For the discovery of bioactive compounds based on the this compound scaffold, HTS plays a crucial role in the initial stages of lead generation.

The HTS process for pyrimidine-based libraries typically involves several key steps. nih.gov First, a robust and miniaturized assay is developed that is amenable to automation. nih.gov This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay assessing a particular cellular response. nih.gov The pyrimidine compounds are then formatted in microtiter plates, often in 384- or 1536-well formats, and robotic systems are used to dispense the compounds into the assay plates. ufl.edu Following an incubation period, a detector, such as a plate reader, measures the assay signal, and sophisticated software is used for data acquisition and analysis. bmglabtech.com

The primary goal of an HTS campaign is to identify compounds that meet a predefined activity threshold. malvernpanalytical.com These initial hits are then subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out false positives. malvernpanalytical.com The results from HTS provide the foundation for subsequent hit-to-lead and lead optimization efforts. bmglabtech.com

The following table outlines the typical workflow of an HTS campaign for a pyrimidine library.

| Step | Description | Key Technologies |

| 1. Assay Development | Creation of a robust, sensitive, and miniaturized biological assay. | Molecular biology, cell culture, assay design |

| 2. Library Preparation | Curation and formatting of the pyrimidine compound library in microtiter plates. | Compound management systems, liquid handling robotics |

| 3. High-Throughput Screen | Automated screening of the library against the biological target. | Robotic workstations, automated incubators, plate readers |

| 4. Data Analysis | Processing of raw data to identify active compounds ("hits"). | HTS data analysis software, statistical analysis |

| 5. Hit Confirmation & Validation | Re-testing of initial hits and performing secondary assays to confirm activity and rule out artifacts. | Dose-response assays, orthogonal assays |

Application of Chemoinformatics and Computational Tools in Pyrimidine-Centric Drug Design

Chemoinformatics and computational chemistry have become indispensable tools in the drug discovery pipeline, significantly accelerating the design and optimization of new therapeutic agents. longdom.org These in silico methods are extensively applied to pyrimidine-centric drug design, including the exploration of the this compound scaffold.

A primary application of chemoinformatics is in the creation and management of large chemical databases. taylorfrancis.com These databases can be searched and filtered based on structural and physicochemical properties, allowing researchers to identify pyrimidine analogues with desirable drug-like characteristics. Virtual screening is another powerful computational technique where large libraries of compounds are computationally docked into the three-dimensional structure of a biological target. azolifesciences.com This allows for the prioritization of compounds for experimental testing, thereby saving time and resources. azolifesciences.com

Once a lead compound has been identified, computational tools are used to guide its optimization. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of pyrimidine derivatives with their biological activity. danaher.com These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds. Molecular dynamics simulations provide insights into the dynamic interactions between a pyrimidine-based ligand and its target protein, helping to rationalize observed SAR and suggest modifications to improve binding affinity. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicological properties of pyrimidine derivatives at an early stage of the drug discovery process, helping to identify and mitigate potential liabilities. azolifesciences.com

The table below summarizes some of the key chemoinformatic and computational tools used in pyrimidine-based drug design.

| Computational Tool/Technique | Application in Pyrimidine Drug Design | Example |

| Molecular Docking | Predicting the binding mode and affinity of pyrimidine derivatives to a target protein. | Docking a library of this compound analogues into the active site of a kinase. |

| Virtual Screening | In silico screening of large compound libraries to identify potential pyrimidine-based hits. | Screening a virtual library of millions of compounds against a target to identify those with a pyrimidine scaffold. |

| QSAR Modeling | Developing mathematical models to predict the biological activity of pyrimidine compounds based on their structure. | Creating a QSAR model to predict the inhibitory potency of pyrimidine derivatives against a specific enzyme. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of a pyrimidine ligand-protein complex to understand binding interactions. | Running a simulation to observe the stability of hydrogen bonds between a pyrimidine derivative and its target. |

| ADMET Prediction | In silico prediction of the pharmacokinetic and toxicological properties of pyrimidine compounds. | Using software to predict the oral bioavailability and potential hepatotoxicity of a novel pyrimidine analogue. |

Patent Landscape and Intellectual Property Pertaining to 4 Hydroxy 2 Methylpyrimidine 5 Carboxamide and Its Analogues

Analysis of Key Patent Filings and Granted Patents Claiming 4-Hydroxy-2-methylpyrimidine-5-carboxamide and its Structural Derivatives

A review of the patent literature reveals a number of key filings and granted patents for structural derivatives of this compound. These patents protect novel compounds, pharmaceutical compositions, and their methods of use.

One notable patent application focuses on pyrrolopyrimidine compounds, which share a core heterocyclic structure with the subject compound. These compounds are claimed for their ability to modulate the activity of protein kinases, indicating a potential role in cancer therapy. google.com Another significant area of patenting involves pyrimidine-5-carboxamide compounds as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in type 2 diabetes mellitus (T2DM). justia.com A recently granted US patent, for instance, protects a pyrimidine-5-carboxamide compound for its therapeutic uses. justia.com

Further patenting activity is seen with pyrimidine (B1678525) carboxamide compounds as Vanin enzyme inhibitors, with potential applications in treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. wipo.int Additionally, novel pyrimidine-5-carboxamide derivatives have been claimed as Syk tyrosine kinase inhibitors, suggesting their utility in managing immunological or allergic disorders. google.com

| Patent/Application Number | Title | Key Claimed Innovation | Assignee/Applicant |

| US 12,319,658 B2 | Pyrimidine-5-carboxamide compound | NNMT inhibitors for treating T2DM | Eli Lilly and Company |

| WO/2022/063333 | Pyrimidine carboxamide compound and application thereof | Vanin enzyme inhibitors for Crohn's disease and ulcerative colitis | Not specified |

| WO1999031073A1 | Novel pyrimidine-5-carboxamide derivatives | Syk tyrosine kinase inhibitors for immunological disorders | Not specified |

| US 8,415,355 B2 | Pyrrolopyrimidine compounds and their uses | Modulation of protein kinase activity, particularly CDK4 inhibition | Not specified |

Identification of Core Innovations and Novel Applications Protected by Intellectual Property Rights

The core innovations protected by intellectual property rights for this compound and its analogues are centered on their ability to modulate the activity of specific biological targets, leading to novel therapeutic applications.

A primary area of innovation lies in the development of these compounds as enzyme inhibitors. For example, the inhibition of nicotinamide N-methyltransferase (NNMT) by certain pyrimidine-5-carboxamide compounds represents a novel approach to treating metabolic disorders like type 2 diabetes. justia.com The patented compounds are designed to be potent and orally bioavailable NNMT inhibitors. justia.com

Another key innovation is the targeting of SHP2, a non-receptor protein tyrosine phosphatase, by carboxamide-pyrimidine derivatives. googleapis.com The surprising properties of these compounds, including improved safety profiles and enhanced target engagement, signify a significant advancement in the development of SHP2 inhibitors for various diseases. googleapis.com

Furthermore, intellectual property in this area covers the use of pyrimidine-5-carboxamide derivatives as inhibitors of salt-inducible kinases (SIKs), which play a crucial role in the inflammation process. nih.gov This has led to the development of compounds with improved drug-like properties for the potential treatment of inflammatory bowel disease (IBD). nih.gov The mechanism of action involves up-regulating anti-inflammatory cytokines and reducing pro-inflammatory cytokines. nih.gov

The patenting of pyrrolopyrimidine compounds for their ability to modulate protein kinase activity, such as CDK4, also represents a core innovation. google.com This opens up avenues for the treatment of diseases associated with aberrant cell proliferation, including various cancers. google.com

Overview of Therapeutic Areas Addressed by Patented Pyrimidine-Carboxamide Compounds

The patented pyrimidine-carboxamide compounds and their analogues have been investigated for a wide array of therapeutic applications, reflecting the versatility of this chemical scaffold.

Metabolic Disorders: A significant focus of patenting activity is on the treatment of metabolic diseases. Specifically, pyrimidine-5-carboxamide derivatives are being developed as NNMT inhibitors for the management of type 2 diabetes mellitus and chronic kidney disease (CKD). justia.com

Inflammatory and Immunological Diseases: The anti-inflammatory properties of these compounds are highlighted in several patents. Their use as Syk tyrosine kinase inhibitors is aimed at treating immunological and allergic disorders. google.com Furthermore, as Vanin enzyme inhibitors, they are being explored for the treatment of inflammatory bowel diseases like Crohn's disease and ulcerative colitis. wipo.int Their role as SIKs inhibitors also points to their potential in treating IBD. nih.gov

Oncology: The ability of pyrimidine-based compounds to modulate the activity of protein kinases has led to their investigation in oncology. google.com Pyrrolopyrimidine compounds, for instance, are being patented for their potential in treating diseases associated with CDK4 inhibition, which includes various forms of cancer. google.com The broader class of pyrimidine derivatives has shown promise as anti-cancer agents. jacsdirectory.comnih.gov

Other Therapeutic Areas: The therapeutic potential of pyrimidine derivatives extends to a variety of other conditions. They have been explored for their antiviral, antibacterial, antifungal, antimalarial, and antihypertensive properties. jacsdirectory.comnih.gov Additionally, their utility as central nervous system agents, including for neurodegenerative diseases and as anticonvulsants, has been a subject of research and patenting. nih.govstanford.edu

| Compound Class | Target/Mechanism | Therapeutic Area |

| Pyrimidine-5-carboxamide | NNMT Inhibition | Type 2 Diabetes, Chronic Kidney Disease |

| Carboxamide-pyrimidine | SHP2 Inhibition | Various diseases, including cancer |

| Pyrrolopyrimidine | Protein Kinase (e.g., CDK4) Modulation | Oncology |

| Pyrimidine-5-carboxamide | Syk Tyrosine Kinase Inhibition | Immunological/Allergic Disorders |

| Pyrimidine carboxamide | Vanin Enzyme Inhibition | Inflammatory Bowel Disease |

| Pyrimidine-5-carboxamide | SIKs Inhibition | Inflammatory Bowel Disease |

Conclusion and Future Research Directions

Synthesis of Current Research Findings on 4-Hydroxy-2-methylpyrimidine-5-carboxamide

Research specifically focused on this compound is limited in currently accessible scientific literature. The compound is recognized and available commercially for research purposes. sapphirebioscience.com Its chemical structure, featuring a pyrimidine (B1678525) core substituted with hydroxyl, methyl, and carboxamide groups, places it within the broader, pharmacologically significant class of pyrimidine-carboxamides. The majority of current research investigates derivatives of this core structure rather than the specific compound itself.

The pyrimidine-5-carboxamide scaffold is a key feature in a variety of molecules with demonstrated biological activity. For instance, novel pyrimidine-5-carboxamide compounds have been identified as potent inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme linked to metabolic diseases like type 2 diabetes and chronic kidney disease. nih.gov Similarly, derivatives of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide have been synthesized and evaluated as inhibitors of the STAT6 transcription factor, a target for allergic conditions such as asthma. nih.gov Other research has focused on pyrimidine-5-carboxamide derivatives as inhibitors of salt-inducible kinases (SIKs) for the potential treatment of inflammatory bowel disease (IBD). nih.gov These studies collectively underscore the therapeutic potential of the pyrimidine-5-carboxamide moiety, suggesting that this compound could serve as a valuable starting point or building block for developing new therapeutic agents.

Unexplored Avenues and Challenges in Synthetic Methodology and Derivatization

While general methods for synthesizing pyrimidine rings are well-established, challenges and opportunities for innovation remain, particularly for multi-substituted derivatives like this compound.

Challenges in Synthetic Methodology:

Yield and Purity: Achieving high yields and purity can be challenging in multi-step syntheses, often requiring extensive chromatographic purification. nih.gov

Regioselectivity: Controlling the position of different substituents on the pyrimidine ring during synthesis can be difficult, potentially leading to a mixture of isomers that are hard to separate.

Harsh Reaction Conditions: Some traditional pyrimidine synthesis methods require harsh conditions, which may not be compatible with sensitive functional groups and are not environmentally friendly. ijpsr.com

Starting Material Availability: The availability and cost of appropriately substituted precursors can be a limiting factor for large-scale synthesis.

Unexplored Avenues and Future Directions:

Green Chemistry Approaches: There is a need to develop more environmentally benign synthetic routes using greener solvents, catalysts, and energy sources like microwave irradiation to reduce reaction times and waste. ijpsr.com

Multi-Component Reactions (MCRs): Exploring one-pot, multi-component reactions, such as the Biginelli reaction or variations thereof, could provide a more efficient pathway to complex pyrimidine-carboxamides. journalijar.comnih.gov

Catalyzed Synthesis: The development of novel catalysts, for example, palladium-catalyzed methods, could enable more efficient and selective formation of the pyrimidine carboxamide core. mdpi.com

Derivatization Strategies: Future work should focus on the systematic derivatization of this compound. Modifications could be targeted at the 4-hydroxy group (e.g., etherification), the 2-methyl group, or the 5-carboxamide group to create a library of analogues. This would be crucial for establishing structure-activity relationships (SAR) and optimizing compounds for specific biological targets.

Emerging Biological Targets and Novel Therapeutic Applications for Pyrimidine-Carboxamides

The pyrimidine-carboxamide scaffold is a "privileged structure" in medicinal chemistry, demonstrating activity against a wide array of biological targets and offering potential treatments for numerous diseases. researchgate.netgsconlinepress.comgsconlinepress.com High-throughput screening campaigns have successfully identified pyrimidine carboxamide derivatives as promising leads for various targets. nih.govnih.govmedchemexpress.com

Table 1: Emerging Biological Targets for Pyrimidine-Carboxamide Derivatives

| Biological Target | Therapeutic Area | Potential Application(s) |

|---|---|---|

| Nicotinamide N-methyltransferase (NNMT) | Metabolic Disorders | Treatment of Type 2 Diabetes, Metabolic Syndrome, Chronic Kidney Disease. nih.gov |

| Vanin-1 (VNN1) | Inflammatory Disease | Treatment of Inflammatory Bowel Disease (IBD), such as colitis. nih.govacs.org |

| STAT6 Transcription Factor | Allergic/Inflammatory Disease | Management of asthma and other atopic diseases. nih.gov |

| Salt-Inducible Kinases (SIKs) | Inflammatory Disease | Novel treatment for Inflammatory Bowel Disease (IBD). nih.gov |

| Mycobacterium tuberculosis targets | Infectious Disease | Development of new antitubercular agents to combat drug resistance. nih.gov |

| Hepatitis B Virus (HBV) Core Protein | Infectious Disease | Antiviral therapy through modulation of capsid assembly. nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Infectious Disease | Development of antiviral agents for COVID-19. rsc.org |

| Kinases (e.g., VEGFR-2) | Oncology | Anti-angiogenesis therapy for various cancers. wikipedia.org |

This diverse range of targets highlights the versatility of the pyrimidine-carboxamide framework. Future research is expected to uncover additional targets in areas such as neurodegenerative diseases, cardiovascular conditions, and a broader spectrum of cancers, further expanding the therapeutic utility of this chemical class.

Advanced Methodologies for Characterization, Design, and High-Throughput Screening in Future Research Initiatives

To accelerate the discovery and development of novel drugs based on the this compound scaffold, the integration of advanced methodologies is essential.

Advanced Characterization: While standard spectroscopic methods like NMR, IR, and mass spectrometry are fundamental for structural confirmation, more advanced techniques are crucial. nih.govresearchgate.net X-ray crystallography, for example, can provide precise three-dimensional structural information of a compound bound to its biological target, offering invaluable insights for further design and optimization. nih.gov

Computational Design and Molecular Modeling: In silico techniques are becoming indispensable in modern drug discovery. Molecular docking studies can predict how different derivatives of this compound might bind to a target protein, helping to prioritize which compounds to synthesize. rsc.orgresearchgate.net Structure-based drug design, guided by the crystal structure of the target, allows for the rational design of more potent and selective inhibitors. medchemexpress.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. nih.govacs.org Future initiatives should involve the creation of diverse chemical libraries based on the this compound core. These libraries can then be subjected to HTS campaigns to identify initial "hits" for emerging biological targets. This approach significantly accelerates the early phase of drug discovery, enabling the exploration of new therapeutic possibilities for this promising class of compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2-methylpyrimidine-5-carboxamide, and what reagents are typically employed?

The synthesis often involves pyrimidine precursors modified via oxidation, reduction, or substitution. For example:

- Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can introduce hydroxy groups .

- Substitution : Nucleophiles like amines or alkoxides react with electrophilic sites on the pyrimidine ring in the presence of bases (e.g., NaOH) .

- Reduction : Catalytic hydrogenation (Pd/C) or lithium aluminum hydride (LiAlH₄) reduces nitro or cyano groups to amines . Key intermediates include 4-oxo-2-methylpyrimidine derivatives, which are further functionalized to achieve the carboxamide moiety .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1620 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 180.1) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

- Antimicrobial activity : Evaluated via agar diffusion assays against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL .

- Enzyme inhibition : Potential interactions with thiamine biosynthesis enzymes, inferred from structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during oxidation steps .

- Catalyst screening : Palladium-based catalysts improve hydrogenation efficiency for nitro-group reduction .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) isolates the target compound with >95% purity .

Q. How should contradictory data in biological activity assays be analyzed?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce inter-lab variability .

- Structural analogs : Compare activity of derivatives (e.g., 2-(hydroxymethyl)-5-methoxypyrimidine) to identify critical functional groups .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes and validate experimental IC₅₀ values .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates binding stability with enzymes (e.g., dihydrofolate reductase) over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial potency .

Key Considerations for Researchers

- Data validation : Cross-reference spectral data with PubChem/DSSTox entries to confirm structural integrity .

- Contradiction resolution : Replicate assays under controlled conditions and use orthogonal methods (e.g., isothermal titration calorimetry for binding studies) .

- Safety protocols : Follow MedChemExpress guidelines for handling pyrimidine derivatives, including PPE and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.